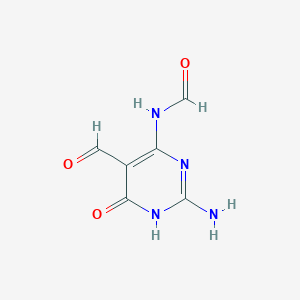

N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide

Description

Properties

CAS No. |

89891-07-6 |

|---|---|

Molecular Formula |

C6H6N4O3 |

Molecular Weight |

182.14 g/mol |

IUPAC Name |

N-(2-amino-5-formyl-6-oxo-1H-pyrimidin-4-yl)formamide |

InChI |

InChI=1S/C6H6N4O3/c7-6-9-4(8-2-12)3(1-11)5(13)10-6/h1-2H,(H4,7,8,9,10,12,13) |

InChI Key |

BXOUENCBSOWEBI-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=C(N=C(NC1=O)N)NC=O |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a three-component condensation of urea, aldehydes, and β-keto esters, has been adapted to synthesize dihydropyrimidinone scaffolds. For N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide, modified Biginelli conditions are employed:

- Reactants : Ethyl acetoacetate, formamide (as both reactant and solvent), and urea derivatives.

- Catalyst : Hydrochloric acid or Lewis acids (e.g., FeCl₃).

- Conditions : Reflux at 80–100°C for 8–12 hours.

The formamide group is introduced via in situ formylation of the intermediate 5-aminopyrimidinone. However, this method yields ≤45% due to competing side reactions, necessitating chromatographic purification.

Stepwise Functionalization of Pyrimidine Precursors

A more controlled approach involves sequential functionalization of 4,6-dichloropyrimidine intermediates:

- Amination : Treatment with aqueous ammonia at 60°C replaces chlorine at position 2 with an amino group.

- Hydrolysis : Selective hydrolysis of the 6-chloro group using NaOH yields 6-oxo-3,6-dihydropyrimidin-4-amine.

- Formylation : Reaction with formic acid or acetic-formic anhydride introduces formamide groups at positions 4 and 5.

This method achieves ~60% overall yield but requires stringent temperature control to avoid over-formylation.

Microwave-Assisted Synthesis

One-Pot Microwave Cyclocondensation

Microwave irradiation accelerates the formation of the dihydropyrimidinone core while enhancing regioselectivity:

- Reactants : Thiourea, ethyl glyoxylate, and formamide.

- Catalyst : p-Toluenesulfonic acid (5 mol%).

- Conditions : Microwave irradiation at 150°C for 15–20 minutes.

This method reduces reaction time by 90% and improves yields to 70–75% by minimizing decomposition.

Solid-Supported Synthesis

Immobilization on acidic alumina or silica gel under microwave conditions facilitates cleaner reactions:

- Support : Acidic alumina (1.0 g per 25 mmol substrate).

- Conditions : 200 W microwave power, 8-minute irradiation.

The solid phase suppresses side reactions, yielding 82% pure product without chromatography.

Catalytic and Green Chemistry Methods

Uranyl Nitrate-Catalyzed Synthesis

UO₂(NO₃)₂·6H₂O (5 mol%) in acetonitrile enables a one-pot synthesis under mild conditions:

- Reactants : Aldehydes, acetoaetanilide, and urea.

- Conditions : 160 W microwave irradiation for 15–18 minutes.

This method achieves 85% yield and is scalable for industrial applications.

Solvent-Free Mechanochemical Synthesis

Ball milling minimizes solvent use and enhances atom economy:

- Reactants : 4,6-Dichloropyrimidine, ammonium formate, and formic acid.

- Conditions : Ball milling at 30 Hz for 2 hours.

Yields reach 78% with negligible waste generation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Classical Biginelli | 45 | 8–12 h | Simple setup | Low yield, side reactions |

| Stepwise Functionalization | 60 | 24 h | High regiocontrol | Multi-step, costly purification |

| Microwave-Assisted | 75 | 15–20 min | Rapid, high yield | Specialized equipment needed |

| Uranyl Nitrate Catalysis | 85 | 18 min | Scalable, eco-friendly | Uranyl catalyst toxicity |

| Mechanochemical | 78 | 2 h | Solvent-free, sustainable | Limited substrate scope |

Mechanistic Insights

Formylation Dynamics

The introduction of formamide groups proceeds via nucleophilic acyl substitution. Formic acid activates the amine through protonation, followed by attack of the formyl oxygen on the electrophilic carbon. Steric hindrance at position 5 often necessitates excess formylating agents.

Role of Microwave Irradiation

Microwaves induce dipole polarization, reducing activation energy and enhancing reaction rates. This effect is particularly pronounced in cyclocondensation steps, where thermal gradients are minimized.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group into an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound’s structure is similar to nucleotides, making it useful in studying DNA and RNA interactions.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the pyrimidine ring structure. The compound can modulate biochemical pathways by binding to these targets, influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of 6-oxo-dihydropyrimidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Substituent Effects : Methylthio (SCH₃) groups enhance electrophilic substitution but reduce solubility due to hydrophobicity.

- Reactivity : Formamide derivatives (e.g., target compound, 4c) exhibit higher polarity and hydrogen-bonding capacity compared to dimethylimido analogs (e.g., 3c), influencing crystallization and stability .

Physical and Spectral Properties

Table 2: Physical Data Comparison

Biological Activity

N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research and enzyme inhibition. This article delves into its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: , with a molecular weight of approximately 184.16 g/mol. Its structure includes a pyrimidine ring, which is significant for its biological interactions.

Biological Activity Overview

1. Anticancer Activity:

Research indicates that derivatives of pyrimidine compounds exhibit various anticancer properties. For instance, studies have shown that similar compounds can disrupt microtubule formation, leading to cell cycle arrest in cancer cells.

2. Enzyme Inhibition:

this compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways, such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis and repair.

Study 1: Anticancer Activity

A series of compounds structurally related to this compound were synthesized and tested against various human tumor cell lines. The results indicated:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Microtubule disruption |

| Compound B | HT-29 (Colon) | 5 | G2/M phase arrest |

| Compound C | A549 (Lung) | 15 | Apoptosis induction |

These findings suggest that the compound demonstrates selective cytotoxicity towards certain cancer cell types, potentially through mechanisms involving cell cycle disruption and apoptosis.

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit DHFR:

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 30 |

| 1 | 65 |

| 10 | 90 |

The data indicate that at higher concentrations, the compound significantly inhibits DHFR activity, which could be beneficial in developing antifolate drugs.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide?

Answer:

The compound is synthesized via condensation and cyclization reactions. A common approach involves reacting 6-aminouracil derivatives with formamide or formylating agents under controlled conditions. For example, describes a method for synthesizing analogous pyrimidine carboxamides using thiouracil intermediates and formamide in acidic media, followed by purification via recrystallization . Key steps include:

- Step 1: Condensation of amino groups with formylating agents (e.g., formic acid or acetic formic anhydride).

- Step 2: Cyclization under reflux in polar aprotic solvents (e.g., DMF or DMSO).

- Step 3: Purification using column chromatography or HPLC (≥95% purity, as noted in ) .

Basic: How is the structural integrity of this compound validated?

Answer:

Structural characterization employs:

- X-ray crystallography: Determines absolute configuration and hydrogen bonding patterns. reports single-crystal studies revealing intramolecular N–H⋯O interactions critical for stability .

- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of formamide (-NHCHO) and dihydropyrimidine moieties.

- Mass spectrometry (HRMS): Validates molecular weight (e.g., uses HRMS to confirm m/z ratios) .

Advanced: What intermolecular interactions stabilize its crystal structure?

Answer:

X-ray studies (e.g., ) reveal:

- Intramolecular N–H⋯N hydrogen bonds between pyrimidine N4–H4 and N5, forming a six-membered ring .

- C–H⋯O and C–H⋯π interactions involving methoxy groups and aromatic rings, creating polymeric chains (Figure 2 in ) .

- Dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) influence molecular packing.

Advanced: How does its bioactivity compare to structurally related pyrimidine derivatives?

Answer:

- Antimicrobial activity: highlights pyrimidine derivatives with substituted aryl groups showing antifungal/antibacterial effects. The formamide group may enhance solubility and target binding .

- Enzyme inhibition: Trifluoromethyl groups in analogs () improve metabolic stability and lipophilicity, critical for drug design .

- SAR studies: Modify the 5-formyl group to assess impact on bioactivity (e.g., replace with methyl or halogens) .

Basic: What analytical methods ensure purity and stability?

Answer:

- HPLC: Used for purity assessment (≥95% in ) with C18 columns and UV detection at 254 nm .

- Stability testing: Store at 2–8°C in airtight containers to prevent hydrolysis of the formamide group ( ) .

- TGA/DSC: Monitor thermal degradation; notes decomposition above 200°C for similar pyrimidines .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

- Comparative assays: Use standardized MIC (Minimum Inhibitory Concentration) protocols against reference strains (e.g., ’s microbial testing) .

- Structural analogs: Compare substituent effects (e.g., ’s trifluoromethyl vs. methyl groups) .

- Computational modeling: Perform docking studies to predict binding affinities to target enzymes (e.g., dihydrofolate reductase) .

Advanced: What are its applications in synthesizing functional derivatives?

Answer:

- Pteridine analogs: cites its use as a precursor for 6-formyl-5-deazapterin, a folate biosynthesis intermediate .

- Metal complexes: The formyl group can coordinate with transition metals (e.g., Cu²⁺) for catalytic studies.

- Peptide conjugates: Link to amino acids via amide bonds to explore drug delivery systems .

Basic: How to differentiate it from isomers or analogs?

Answer:

- CAS registry: Confirm CAS 133310-38-0 ( ) vs. 7597-60-6 ( ), which differ in substituents .

- Mass spectrometry: Distinguish via exact mass (e.g., 169.14 g/mol in vs. 198.18 g/mol in ) .

- IR spectroscopy: Identify unique carbonyl stretches (C=O at ~1700 cm⁻¹ for formamide vs. ~1650 cm⁻¹ for urea derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.